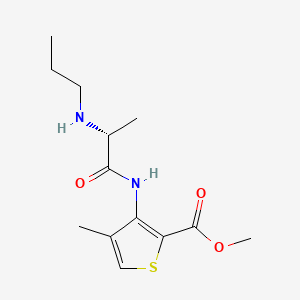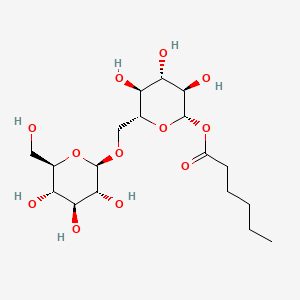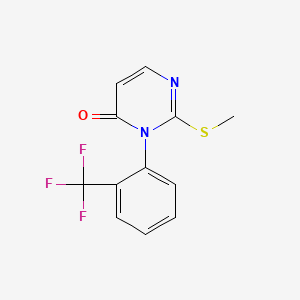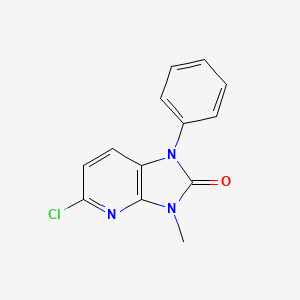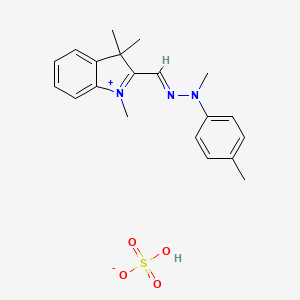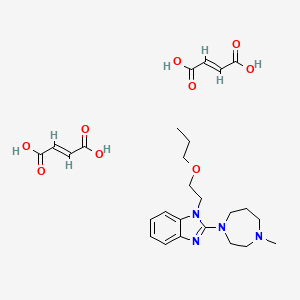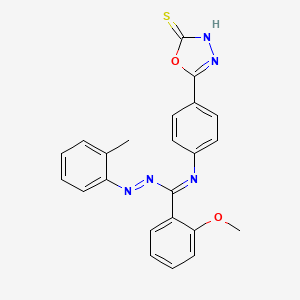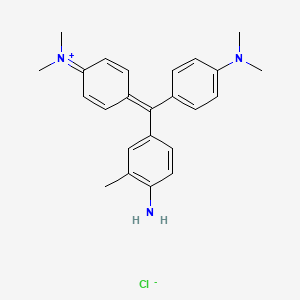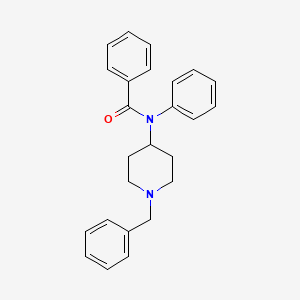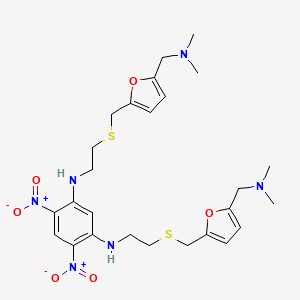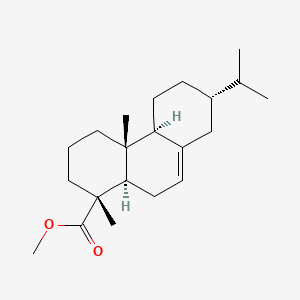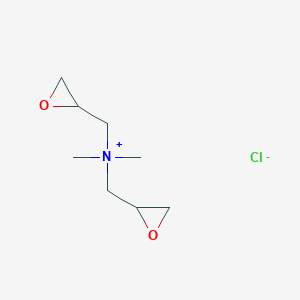
N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride is a chemical compound with the molecular formula C8H16NO2.Cl and a molecular weight of 193.671 . This compound is known for its unique structure, which includes two oxirane (epoxide) rings and a quaternary ammonium group. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride typically involves the reaction of N,N-dimethylaminoethanol with epichlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of N,N-dimethylaminoethanol with epichlorohydrin: This step forms the intermediate compound, which contains the oxirane ring.
Quaternization: The intermediate is then treated with a suitable quaternizing agent, such as methyl chloride, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The oxirane rings can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different products.
Ring-Opening Reactions: The epoxide rings can be opened under acidic or basic conditions, resulting in the formation of diols or other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Acidic or Basic Conditions: Ring-opening reactions can be carried out using acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions with water or alcohols can lead to the formation of diols or hydroxy ethers .
Applications De Recherche Scientifique
N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds and epoxide-containing molecules.
Biology: The compound is used in biochemical studies to investigate the reactivity of epoxide rings and their interactions with biological molecules.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride involves the reactivity of its oxirane rings and quaternary ammonium group. The oxirane rings can undergo nucleophilic attack, leading to ring-opening reactions that form new functional groups. The quaternary ammonium group can interact with negatively charged molecules, facilitating various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-N-(2-oxiranylmethyl)oxiranemethanaminium chloride: A similar compound with a slightly different structure.
N,N-Dimethyl-N-(oxiranylmethyl)ethanaminium chloride: Another related compound with a different alkyl chain length.
Uniqueness
N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride is unique due to its dual oxirane rings and quaternary ammonium group, which provide distinct reactivity and functional properties. This makes it particularly useful in various scientific and industrial applications .
Propriétés
Numéro CAS |
73466-59-8 |
|---|---|
Formule moléculaire |
C8H16ClNO2 |
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
dimethyl-bis(oxiran-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C8H16NO2.ClH/c1-9(2,3-7-5-10-7)4-8-6-11-8;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
GWVJSKLKNFZZGS-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CC1CO1)CC2CO2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


